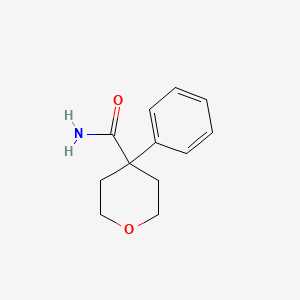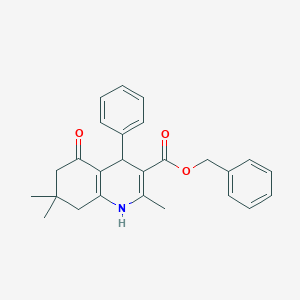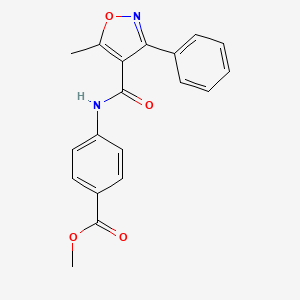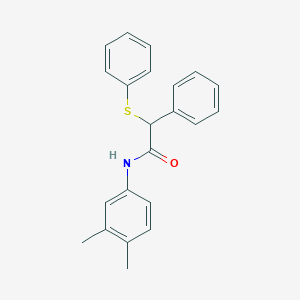![molecular formula C22H19BrN2O5 B5181327 (5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5181327.png)
(5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields of chemistry and biology. This compound features a diazinane-2,4,6-trione core, which is a six-membered ring containing three carbonyl groups, and is substituted with bromine, ethoxy, and prop-2-enoxy groups. The presence of these functional groups suggests that the compound may exhibit unique chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is to start with the diazinane-2,4,6-trione core and introduce the substituents through a series of substitution and addition reactions. For example, the bromine and ethoxy groups can be introduced via electrophilic aromatic substitution reactions, while the prop-2-enoxy group can be added through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include controlling the temperature, pressure, and concentration of reagents, as well as using catalysts to accelerate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The bromine and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione include other diazinane-2,4,6-trione derivatives with different substituents. Examples include:
- (5E)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-[(3-fluoro-4-prop-2-enoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of This compound lies in its specific combination of substituents, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromine and ethoxy groups, in particular, may enhance its potency and selectivity in various applications.
Propiedades
IUPAC Name |
(5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O5/c1-3-11-30-19-10-5-14(13-18(19)23)12-17-20(26)24-22(28)25(21(17)27)15-6-8-16(9-7-15)29-4-2/h3,5-10,12-13H,1,4,11H2,2H3,(H,24,26,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRWXMRXFYIUBI-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)Br)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC=C)Br)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5181250.png)

![N-butan-2-yl-9-oxo-2,10,14,21-tetrazapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),3,5,7,11,13,15,17,19-nonaene-12-carboxamide](/img/structure/B5181264.png)

![6-METHOXY-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B5181274.png)
![3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B5181281.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B5181285.png)
![ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5181292.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5181297.png)


![N'-{[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl}-N-(2-hydroxyethyl)ethanediamide](/img/structure/B5181320.png)
![11-(4,5-dimethoxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5181350.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5181354.png)
